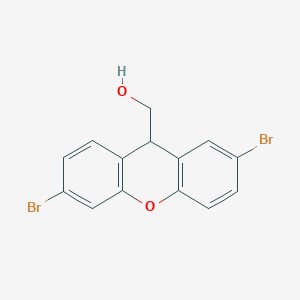
1-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine is a chemical compound belonging to the class of aminoindanes It is characterized by the presence of an amino group attached to the indane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine typically involves the reaction of indanone with an appropriate amine under reductive amination conditions. One common method is the reduction of 2-(1-nitroethyl)indane using hydrogen gas in the presence of a palladium catalyst. Another approach involves the use of sodium borohydride as a reducing agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
1-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter levels.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders and as an antiviral compound.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine involves its interaction with various molecular targets and pathways:
Neurotransmitter Modulation: The compound can modulate the levels of neurotransmitters such as dopamine and serotonin, potentially offering neuroprotective effects.
Enzyme Inhibition: It may inhibit specific enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter availability.
Membrane Interaction: The compound can interact with lipid membranes, altering their properties and affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine can be compared with other similar compounds, such as:
1-Aminoindane: Known for its neuroprotective properties and use as a metabolite of the antiparkinsonian drug rasagiline.
2-Aminoindane: A research chemical with applications in neurological disorders and psychotherapy.
5-IAI (5-Iodo-2-aminoindane):
MDAI (5,6-Methylenedioxy-2-aminoindane): Known for its empathogenic effects.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to modulate neurotransmitter levels and interact with lipid membranes sets it apart from other aminoindanes.
Propriétés
Numéro CAS |
1401619-24-6 |
|---|---|
Formule moléculaire |
C11H15N |
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1H-inden-2-yl)ethanamine |
InChI |
InChI=1S/C11H15N/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h2-5,8,11H,6-7,12H2,1H3 |
Clé InChI |
NAAJWTCEYVDYNS-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC2=CC=CC=C2C1)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

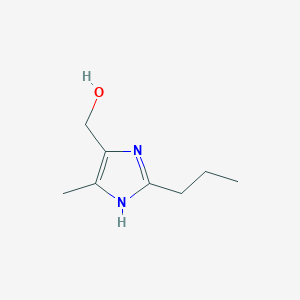
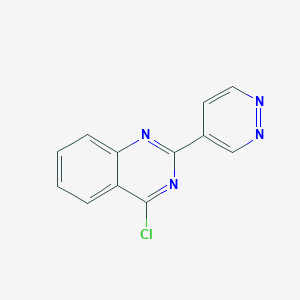
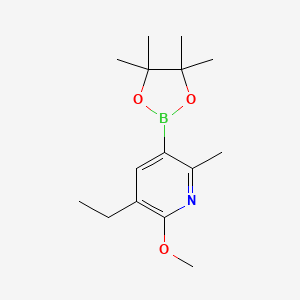
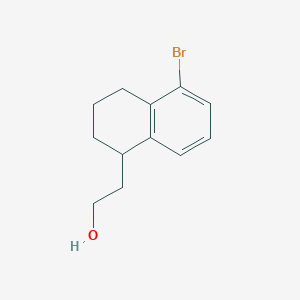
methanone](/img/structure/B8572320.png)
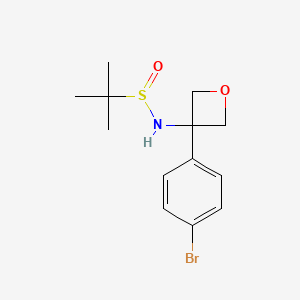
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxopropanoic acid](/img/structure/B8572334.png)
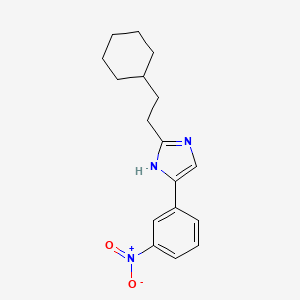
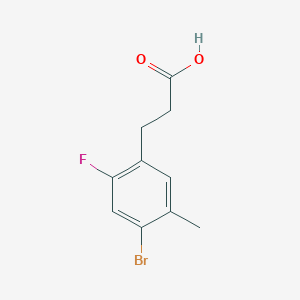
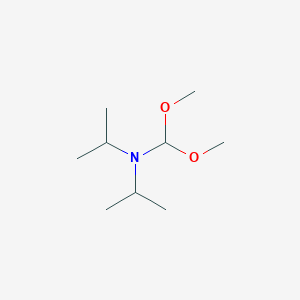
![Methanone, [4-(bromomethyl)phenyl]-2-thienyl-](/img/structure/B8572356.png)
![Bicyclo[2.2.1]hept-2-ene-1-methanol](/img/structure/B8572377.png)
